3-Fluoro-5-bromotyrosine
Overview
Description
The compound "3-Fluoro-5-bromotyrosine" is not directly mentioned in the provided papers. However, the papers discuss various halogenated compounds and their synthesis, which can provide insights into the potential characteristics and synthetic pathways that might be relevant for "3-Fluoro-5-bromotyrosine". Halogenated compounds are often used in medicinal chemistry due to their unique reactivity and ability to improve the pharmacokinetic properties of drug molecules .
Synthesis Analysis
The synthesis of halogen-rich compounds, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, involves halogen dance reactions, which could be analogous to potential synthetic routes for "3-Fluoro-5-bromotyrosine" . Additionally, the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid through ortho-lithiation followed by reaction with trimethylborate suggests a possible synthetic pathway for bromo- and fluoro-substituted aromatic compounds . The chemoenzymatic synthesis approach, as seen in the preparation of deoxyfluoroinositols, could also be relevant for the synthesis of "3-Fluoro-5-bromotyrosine" by introducing fluorine selectively .
Molecular Structure Analysis
While the molecular structure of "3-Fluoro-5-bromotyrosine" is not directly analyzed in the papers, the structural analysis of similar halogenated compounds, such as 4'-thio-5-fluorouridine, using X-ray crystallography, provides a method for understanding how halogen substitution can affect molecular conformation . This technique could be applied to "3-Fluoro-5-bromotyrosine" to determine its conformation and how it might interact with biological targets.
Chemical Reactions Analysis
The papers describe various chemical reactions involving halogenated compounds. For instance, the Suzuki reaction is used to create disubstituted fluoropyridines , which could be a reaction type applicable to "3-Fluoro-5-bromotyrosine" for further functionalization. The Grignard reaction is another example, used in the synthesis of 3'-fluoro-2',3'-dideoxy-2',3'-didehydro-4'-ethynyl furanosyl nucleosides , indicating the versatility of fluorinated compounds in nucleoside analog synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-Fluoro-5-bromotyrosine" can be inferred from the properties of similar compounds discussed in the papers. For example, the introduction of fluorine atoms in nucleoside analogs can significantly affect their biological activity, as seen with 3'-fluoro-2',3'-dideoxy-5-chlorouridine, which is a selective inhibitor of HIV-1 replication . The fluorescence properties of nucleoside analogs with fluorophores replacing the DNA base suggest that "3-Fluoro-5-bromotyrosine" could potentially be modified to serve as a fluorescent probe.
Scientific Research Applications
Microbiological Activities
The synthesis and microbiological activities of monohalogenated analogs of tyrosine, including 3-bromotyrosine and 3-fluorotyrosine, have been studied. These compounds were evaluated as growth inhibitors of various microorganisms like Escherichia coli, Streptococcus faecalis, and Lactobacillus plantarum. The halotyrosines showed differential effectiveness in inhibiting the growth of these microorganisms, with variations observed between the 2- and 3-halotyrosines in their efficacy (McCord et al., 1975).
Tumor Uptake and Imaging
Studies on the synthesis and tumor uptake of brominated and iodinated nucleosides, including analogs of 3-fluoro-5-bromotyrosine, have been conducted. These compounds were investigated for their distribution in animal models with Lewis lung tumors, demonstrating unique patterns of excretion and tumor uptake. Such compounds may offer potential in diagnostic imaging and therapeutic applications for certain types of cancers (Mercer et al., 1989).
Synthesis and Antitumor Activity
Research into the synthesis of various fluoro-substituted nucleosides, including those related to 3-fluoro-5-bromotyrosine, has been conducted to explore their potential antitumor activities. These compounds have been examined for their effects on different cancer cell lines and their potential use in cancer chemotherapy (Rosowsky et al., 1981).
Safety And Hazards
Future Directions
Based on the analysis of novel synthetic approaches to fluorinated pyrazoles, it is suggested that the development of novel drugs that would synergistically work with “3-Fluoro-5-bromotyrosine” to potentiate its antitumor effects and improve the patient’s overall survival could be a future direction .
properties
IUPAC Name |
2-amino-3-(3-bromo-5-fluoro-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZDIGZRRMKJFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958096 | |
Record name | 3-Bromo-5-fluorotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-bromotyrosine | |
CAS RN |
369-95-9 | |
Record name | Tyrosine, 5-bromo-3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-5-fluorotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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